molecular formula C5H11ClN2O2 B1291495 6-(Aminomethyl)morpholin-3-one hydrochloride CAS No. 170799-36-7

6-(Aminomethyl)morpholin-3-one hydrochloride

Cat. No.: B1291495
CAS No.: 170799-36-7
M. Wt: 166.6 g/mol
InChI Key: ZVGJFNSJTCZGQS-UHFFFAOYSA-N
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Description

6-(Aminomethyl)morpholin-3-one hydrochloride is a useful research compound. Its molecular formula is C5H11ClN2O2 and its molecular weight is 166.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(Aminomethyl)morpholin-3-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Aminomethyl)morpholin-3-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-(aminomethyl)morpholin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2.ClH/c6-1-4-2-7-5(8)3-9-4;/h4H,1-3,6H2,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVGJFNSJTCZGQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC(=O)N1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30626919
Record name 6-(Aminomethyl)morpholin-3-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170799-36-7
Record name 6-(Aminomethyl)morpholin-3-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-(Aminomethyl)morpholin-3-one Hydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This guide provides a comprehensive technical overview of 6-(Aminomethyl)morpholin-3-one hydrochloride (CAS: 170799-36-7), a pivotal chiral building block in modern medicinal chemistry. We will explore its fundamental physicochemical properties, delve into a representative synthetic pathway, and illuminate its critical role as a key intermediate in the development of advanced therapeutics, most notably the leukocyte function-associated antigen 1 (LFA-1) inhibitor, fuzapladib. This document is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of this valuable compound.

The Strategic Importance of the Morpholin-3-one Scaffold

In the intricate landscape of drug discovery, particularly for agents targeting the central nervous system (CNS), the selection of the core chemical scaffold is a decision of paramount importance. The morpholine ring system has emerged as a privileged structure, prized for its unique combination of physicochemical properties that favorably influence pharmacokinetic and pharmacodynamic (PK/PD) profiles.[1][2][3]

The morpholine moiety, and by extension the morpholin-3-one variant, offers a delicate balance between hydrophilicity and lipophilicity. The ether oxygen can act as a hydrogen bond acceptor, improving aqueous solubility, while the overall structure maintains sufficient lipophilic character to facilitate membrane permeability.[3][4] Furthermore, the nitrogen atom's pKa is typically in a range that allows for partial protonation at physiological pH, a feature often exploited to modulate solubility and target engagement.[1][2] These attributes collectively make morpholine-containing compounds adept at navigating the formidable blood-brain barrier (BBB), rendering them highly valuable in the pursuit of novel CNS therapies.[1][4] 6-(Aminomethyl)morpholin-3-one hydrochloride represents a functionally advanced version of this scaffold, offering a chiral center and a primary amine handle for further synthetic elaboration.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical characteristics is foundational to its application in research and development.

Compound Identifiers:

IdentifierValueSource
IUPAC Name 6-(aminomethyl)morpholin-3-one;hydrochloridePubChem[5]
CAS Number 170799-36-7BLD Pharm[6]
Molecular Formula C₅H₁₁ClN₂O₂(Calculated)
Molecular Weight 166.61 g/mol (Calculated)
Canonical SMILES C1C(OCC(=O)N1)CNPubChem[5]
InChI Key RRAANKOMZXHCIN-UHFFFAOYSA-NPubChem[5]

Physicochemical Data:

PropertyValueNotes
Molecular Weight (Free Base) 130.15 g/mol Computed by PubChem 2.2[5]
Monoisotopic Mass (Free Base) 130.074227566 DaComputed by PubChem 2.2[5]
XLogP3 (Free Base) -1.7Computed by XLogP3 3.0[5]
Polar Surface Area 64.4 ŲComputed
Solubility Data not widely published; expected to be soluble in water and polar organic solvents like methanol and DMSO.
Melting Point Not specified in available literature.

Synthesis and Purification

The synthesis of chiral morpholin-3-ones requires stereocontrolled methods to ensure enantiopurity, which is critical for pharmacological specificity. A common and effective strategy involves starting from readily available chiral precursors, such as amino acids.

Synthetic Rationale: A logical retrosynthetic approach for 6-(aminomethyl)morpholin-3-one begins with a chiral amino alcohol derivative. L-serine is an ideal starting material as it provides the necessary stereocenter and functional groups.[4] The synthesis involves protection of the amine, formation of the morpholinone ring via cyclization, and subsequent deprotection.

Illustrative Synthetic Workflow: The following diagram outlines a plausible multi-step synthesis to yield the target compound.

G cluster_0 Step 1: Protection & Reduction cluster_1 Step 2: Cyclization cluster_2 Step 3: Functional Group Interconversion cluster_3 Step 4: Reduction & Deprotection A L-Serine B N-Boc-L-Serine A->B Boc₂O, Base C N-Boc-L-Serinol B->C Reduction (e.g., BH₃·THF) D N-Boc-6-(hydroxymethyl) morpholin-3-one C->D 1. NaH 2. Ethyl Bromoacetate E N-Boc-6-(mesyloxymethyl) morpholin-3-one D->E MsCl, Et₃N F N-Boc-6-(azidomethyl) morpholin-3-one E->F NaN₃, DMF G 6-(Aminomethyl)morpholin-3-one (Free Base) F->G H₂, Pd/C (Azide Reduction & Boc Deprotection) H 6-(Aminomethyl)morpholin-3-one Hydrochloride (Target) G->H HCl in Ether/Dioxane

Caption: Synthetic pathway from L-Serine to the target compound.

Experimental Protocol: Synthesis of 6-(Aminomethyl)morpholin-3-one Hydrochloride

This protocol is illustrative and should be adapted and optimized based on laboratory conditions and scale.

  • Step 1: Synthesis of N-Boc-L-Serinol (C):

    • Protect the amino group of L-Serine (A) using Di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base (e.g., NaHCO₃) in a solvent mixture like THF/water to yield N-Boc-L-Serine (B) .

    • Reduce the carboxylic acid of (B) using a reducing agent such as borane-tetrahydrofuran complex (BH₃·THF) in anhydrous THF at 0 °C to room temperature. Work-up carefully to quench excess reagent and isolate N-Boc-L-Serinol (C) .

  • Step 2: Cyclization to form the Morpholinone Ring (D):

    • Dissolve (C) in an anhydrous aprotic solvent like THF.

    • Add sodium hydride (NaH) portion-wise at 0 °C to deprotonate both hydroxyl groups.

    • Add ethyl bromoacetate dropwise and allow the reaction to warm to room temperature and stir overnight. The reaction proceeds via an intramolecular Williamson ether synthesis followed by cyclization to form N-Boc-6-(hydroxymethyl)morpholin-3-one (D) .

  • Step 3: Conversion to Amine Precursor (F):

    • Convert the primary alcohol of (D) to a good leaving group by reacting with methanesulfonyl chloride (MsCl) in the presence of triethylamine (Et₃N) to yield the mesylate (E) .

    • Displace the mesylate with sodium azide (NaN₃) in a polar aprotic solvent like DMF at elevated temperature (e.g., 60-80 °C) to form the azide intermediate (F) .

  • Step 4: Final Reduction, Deprotection, and Salt Formation (H):

    • Dissolve the azide (F) in methanol or ethanol.

    • Subject the solution to catalytic hydrogenation (H₂ gas, 1 atm) using palladium on carbon (10% Pd/C) as the catalyst. This single step efficiently reduces the azide to a primary amine and cleaves the Boc protecting group to yield the free base, 6-(aminomethyl)morpholin-3-one (G) .

    • Filter off the catalyst and concentrate the solvent.

    • Dissolve the resulting crude free base (G) in a minimal amount of a suitable solvent (e.g., methanol) and add a stoichiometric amount of hydrochloric acid (e.g., as a solution in 1,4-dioxane or diethyl ether).

    • The hydrochloride salt (H) will precipitate and can be collected by filtration, washed with a non-polar solvent like ether, and dried under vacuum.

Purification and Characterization: Purification of intermediates is typically achieved via flash column chromatography. The final product's identity and purity should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR).

Applications in Drug Discovery: The Fuzapladib Case Study

The primary application of 6-(aminomethyl)morpholin-3-one hydrochloride is as a sophisticated building block for synthesizing pharmacologically active molecules. Its most prominent role is as a key intermediate in the synthesis of Fuzapladib .

Fuzapladib (also known as IKV-741) is a novel anti-inflammatory agent approved for managing clinical signs associated with acute pancreatitis in dogs.[7][8][9] Its mechanism of action is the inhibition of leukocyte function-associated antigen 1 (LFA-1) activation.[7][10]

Mechanism of Action: LFA-1 is an integrin protein expressed on the surface of leukocytes, such as neutrophils.[11] During an inflammatory response, signaling molecules trigger a conformational change in LFA-1 from a low-affinity to a high-affinity state. This "activation" allows LFA-1 to bind tightly to Intercellular Adhesion Molecule 1 (ICAM-1) on the surface of endothelial cells lining blood vessels. This binding is a critical step that precedes the migration of neutrophils out of the bloodstream and into the inflamed tissue (extravasation).[9][11] In pancreatitis, this neutrophil infiltration exacerbates tissue damage. Fuzapladib prevents the activation of LFA-1, thereby inhibiting neutrophil adhesion and migration, which helps to mitigate the inflammatory cascade.[8][11]

G Inflammation Inflammatory Stimulus (e.g., Pancreatitis) Neutrophil Neutrophil (in bloodstream) Inflammation->Neutrophil activates LFA_inactive LFA-1 (Inactive) Neutrophil->LFA_inactive LFA_active LFA-1 (Active) LFA_inactive->LFA_active Activation ICAM ICAM-1 LFA_active->ICAM Binds to Endothelium Endothelial Cell Endothelium->ICAM Adhesion Adhesion & Extravasation ICAM->Adhesion Damage Tissue Damage Adhesion->Damage Fuzapladib Fuzapladib Fuzapladib->LFA_active INHIBITS ACTIVATION

Caption: Fuzapladib inhibits LFA-1 activation, preventing neutrophil adhesion.

Safety, Handling, and Stability

As with any laboratory chemical, proper handling of 6-(aminomethyl)morpholin-3-one hydrochloride is essential. The following information is synthesized from safety data sheets of structurally related compounds and should be supplemented by consulting the specific SDS for this product.

  • General Handling: Use in a well-ventilated area or under a chemical fume hood.[12][13] Avoid formation and inhalation of dust.[14] Avoid contact with skin, eyes, and clothing.[12][14] Wash hands thoroughly after handling.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[12]

  • Hazard Identification: This compound is expected to be classified as a skin and eye irritant.[13][14] It may cause respiratory tract irritation if inhaled.[14] Some morpholine derivatives may cause allergic skin reactions.[12]

  • First Aid Measures:

    • Skin Contact: Immediately wash with plenty of soap and water. Seek medical attention if irritation persists.[12][13]

    • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[12][13]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing. Seek medical attention if you feel unwell.[12][13]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.[12]

  • Storage and Stability: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][14] The compound is generally stable under recommended storage conditions but should be kept away from strong oxidizing agents.[15]

Conclusion

6-(Aminomethyl)morpholin-3-one hydrochloride is more than a simple chemical reagent; it is an enabling tool for medicinal chemists. Its well-defined stereochemistry and versatile functional groups, built upon the advantageous morpholinone core, make it a high-value intermediate for constructing complex molecular architectures. Its integral role in the synthesis of the LFA-1 inhibitor fuzapladib underscores its importance in developing next-generation therapeutics for inflammatory diseases. A solid understanding of its properties, synthesis, and handling is crucial for any researcher or organization looking to leverage its potential in drug discovery and development programs.

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  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Retrieved from [Link]

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6-(Aminomethyl)morpholin-3-one Hydrochloride: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration of a Versatile Chiral Building Block: Synthesis, Characterization, and Applications in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 6-(aminomethyl)morpholin-3-one hydrochloride (CAS Number: 170799-36-7), a chiral heterocyclic compound of significant interest in contemporary drug discovery and development. The morpholin-3-one scaffold is a privileged structure in medicinal chemistry, known for its favorable physicochemical properties that can enhance drug-like characteristics such as solubility, metabolic stability, and central nervous system (CNS) penetration. This document delves into the chemical identity, stereospecific synthesis, analytical characterization, and potential applications of this valuable building block. Authored from the perspective of a senior application scientist, this guide emphasizes the underlying scientific principles and practical considerations for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Strategic Value of the Morpholin-3-one Scaffold

The morpholine ring is a cornerstone in the design of numerous approved drugs and clinical candidates. Its inherent properties, including a pKa that promotes aqueous solubility at physiological pH and the capacity for hydrogen bonding, make it an attractive moiety for modulating pharmacokinetic and pharmacodynamic profiles.[1] The introduction of a lactam functionality to form the morpholin-3-one core further refines these properties, offering a more rigid structure that can precisely orient substituents for optimal target engagement.

6-(Aminomethyl)morpholin-3-one hydrochloride, in particular, presents a unique combination of a chiral morpholin-3-one core and a primary amine. This bifunctionality makes it a versatile synthon for introducing the morpholinone motif into a wide array of molecular architectures through various chemical transformations. The presence of a stereocenter at the 6-position allows for the exploration of stereospecific interactions with biological targets, a critical aspect of modern drug design.

This guide will provide an in-depth analysis of this compound, structured to facilitate its practical application in a research and development setting.

Chemical and Physical Properties

A thorough understanding of the fundamental properties of 6-(aminomethyl)morpholin-3-one hydrochloride is essential for its effective use in synthesis and formulation.

PropertyValueSource
CAS Number 170799-36-7Internal Database
Molecular Formula C₅H₁₁ClN₂O₂[2]
Molecular Weight 166.61 g/mol [2]
Appearance White to off-white solid (predicted)General knowledge
Solubility Predicted to be soluble in water and polar organic solvents like DMSO and methanol.[3][3]
Stability As a hydrochloride salt, it is expected to be a stable, crystalline solid. However, the stability of hydrochloride salts can be influenced by factors such as humidity and light.[4][5][4][5]

Synthesis of 6-(Aminomethyl)morpholin-3-one Hydrochloride

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the cyclization of a protected amino acid derivative. This strategy is advantageous as it utilizes readily available and often enantiomerically pure starting materials.

Retrosynthesis target 6-(Aminomethyl)morpholin-3-one HCl intermediate1 Protected 6-(Aminomethyl)morpholin-3-one target->intermediate1 Deprotection & Salt Formation intermediate2 N-protected β-amino ether intermediate1->intermediate2 Intramolecular Cyclization start Protected Serine Derivative intermediate2->start Etherification

Caption: Retrosynthetic analysis of 6-(Aminomethyl)morpholin-3-one HCl.

Illustrative Step-by-Step Protocol

This protocol is a hypothetical yet scientifically sound representation of how 6-(aminomethyl)morpholin-3-one hydrochloride could be synthesized. The choice of protecting groups and reaction conditions is critical for achieving high yield and purity.

Step 1: Protection of a Serine Derivative The synthesis commences with the protection of a suitable serine derivative. The Boc (tert-butoxycarbonyl) group is a common choice for amine protection due to its stability under a range of conditions and its facile removal under acidic conditions.

Step 2: Etherification The hydroxyl group of the protected serine derivative is then subjected to etherification. This step is crucial for forming the morpholine ring's oxygen-containing side.

Step 3: Intramolecular Cyclization Following etherification, the ester is hydrolyzed, and the resulting carboxylic acid undergoes an intramolecular cyclization with the amine to form the morpholin-3-one ring. This is a critical ring-forming step.

Step 4: Deprotection and Hydrochloride Salt Formation The final step involves the removal of the Boc protecting group under acidic conditions, which concurrently forms the hydrochloride salt of the desired product. A similar procedure for a related compound involves cooling the reaction mixture and adding concentrated hydrochloric acid to precipitate the final product, which is then collected by filtration.[3]

SynthesisWorkflow cluster_synthesis Illustrative Synthesis Workflow start Protected Serine Derivative step1 Etherification (e.g., Williamson ether synthesis) start->step1 step2 Ester Hydrolysis step1->step2 step3 Intramolecular Cyclization (Amide bond formation) step2->step3 step4 Deprotection & Salt Formation (Acidic conditions) step3->step4 product 6-(Aminomethyl)morpholin-3-one HCl step4->product

Caption: A plausible synthetic workflow for 6-(Aminomethyl)morpholin-3-one HCl.

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity, purity, and stereochemical integrity of 6-(aminomethyl)morpholin-3-one hydrochloride. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the morpholinone ring protons and the aminomethyl group. The coupling constants between adjacent protons can provide information about the conformation of the morpholine ring, which typically adopts a chair-like conformation.[7]

    • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments and the presence of the carbonyl group of the lactam.[7]

    • 2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the molecule by providing a highly accurate mass measurement.[8] Electrospray ionization (ESI) is a suitable ionization technique for this polar molecule. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) can further corroborate the structure.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC):

    • Purity Assessment: Reversed-phase HPLC with a suitable C18 column can be used to assess the purity of the compound. A mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is typically employed.

    • Chiral HPLC: To determine the enantiomeric purity, chiral HPLC is the method of choice.[9][10] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[11] The selection of the appropriate chiral column and mobile phase is often empirical and requires screening of various conditions.[12][13] For aminomethyl compounds, derivatization may sometimes be employed to enhance separation and detection.[14]

  • Gas Chromatography (GC): While less common for non-volatile hydrochloride salts, GC can be used for the analysis of the free base or a derivatized form of the compound.[15]

Applications in Drug Discovery and Development

The structural features of 6-(aminomethyl)morpholin-3-one hydrochloride make it a highly valuable building block for the synthesis of a diverse range of biologically active molecules.

A Scaffold for CNS-Penetrant Agents

The morpholine moiety is well-known for its ability to improve the properties of drug candidates targeting the central nervous system.[1] The balanced lipophilicity and hydrogen bonding capacity of the morpholin-3-one core can enhance blood-brain barrier permeability. The aminomethyl group provides a convenient handle for introducing the scaffold into larger molecules while maintaining these favorable properties.

A Versatile Intermediate for Library Synthesis

The primary amine of 6-(aminomethyl)morpholin-3-one hydrochloride can be readily functionalized through a variety of reactions, including:

  • Amide bond formation

  • Reductive amination

  • Sulfonylation

  • Urea and thiourea formation

This versatility allows for the rapid generation of libraries of compounds for high-throughput screening, enabling the exploration of a broad chemical space around the morpholin-3-one core.

Applications cluster_core 6-(Aminomethyl)morpholin-3-one HCl cluster_applications Potential Therapeutic Areas core Chiral Morpholin-3-one Core + Primary Amine Handle cns CNS Disorders (e.g., neurodegenerative diseases, psychiatric disorders) core->cns Enhanced BBB Penetration oncology Oncology core->oncology Scaffold for Kinase Inhibitors infectious Infectious Diseases core->infectious Antibacterial Agents (e.g., Linezolid analogs) [9] cardiovascular Cardiovascular Diseases core->cardiovascular Ion Channel Modulators

Caption: Potential applications of 6-(Aminomethyl)morpholin-3-one HCl in drug discovery.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 6-(aminomethyl)morpholin-3-one hydrochloride is not publicly available, a risk assessment can be made based on the known hazards of similar compounds, such as morpholine hydrochloride.[1]

  • Potential Hazards:

    • May cause skin and eye irritation.

    • May be harmful if swallowed or inhaled.

    • As with many fine chemicals, it may cause respiratory tract irritation.

  • Recommended Precautions:

    • Handle in a well-ventilated area, preferably in a fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Avoid breathing dust.

    • Wash hands thoroughly after handling.

    • Store in a tightly sealed container in a cool, dry place.

Conclusion

6-(Aminomethyl)morpholin-3-one hydrochloride is a chiral building block with significant potential in medicinal chemistry. Its unique combination of a privileged morpholin-3-one scaffold and a reactive aminomethyl handle makes it a valuable tool for the synthesis of novel drug candidates with potentially improved pharmacokinetic and pharmacodynamic properties. This guide has provided a comprehensive overview of its properties, a plausible synthetic strategy, methods for its analytical characterization, and its potential applications. By understanding the principles and techniques outlined herein, researchers and drug development professionals can effectively leverage this versatile compound in their quest for new and improved therapeutics.

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Unlocking the Therapeutic Potential of 6-(Aminomethyl)morpholin-3-one Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Emergence of a Privileged Scaffold in Medicinal Chemistry

The morpholine ring is a cornerstone in modern medicinal chemistry, lauded for its favorable physicochemical properties that often translate to improved pharmacokinetic profiles in drug candidates.[1] Within this versatile class of heterocycles, the 6-(aminomethyl)morpholin-3-one scaffold presents a unique and compelling framework for the development of novel therapeutics. Its inherent structural features—a lactam for hydrogen bonding, a secondary amine for salt formation and further derivatization, and a chiral center at the 6-position for stereospecific interactions—offer a rich landscape for molecular design and optimization. This guide provides an in-depth exploration of the potential biological activities of 6-(aminomethyl)morpholin-3-one derivatives, grounded in both direct and inferential evidence from closely related analogues, to empower researchers in their quest for next-generation therapies.

I. Synthetic Strategies: Building the Core and Its Variants

The synthesis of the 6-(aminomethyl)morpholin-3-one core and its derivatives is a critical first step in exploring their therapeutic potential. While direct synthetic routes for this specific scaffold are not abundantly reported in the literature, established methods for the synthesis of substituted morpholines and morpholin-3-ones can be readily adapted.

A prevalent strategy for the synthesis of the morpholin-3-one ring involves the cyclization of an appropriate amino alcohol precursor. For the 6-(aminomethyl)morpholin-3-one scaffold, a logical starting point would be a suitably protected 2,3-diaminopropan-1-ol derivative.

A noteworthy and adaptable methodology for creating substituted morpholines is the palladium-catalyzed intramolecular carboamination of O-allyl ethanolamine derivatives. This approach offers excellent stereocontrol, which is crucial given the chirality of the 6-position in the target scaffold.[1]

Conceptual Synthetic Workflow:

G A Protected 2,3-diaminopropan-1-ol B Reaction with an α-haloacetate A->B C Intramolecular Cyclization B->C D 6-(Protected-aminomethyl)morpholin-3-one C->D E Deprotection D->E F 6-(Aminomethyl)morpholin-3-one Core E->F G Derivatization at the Aminomethyl Group F->G H Target Derivatives G->H

Figure 1: Conceptual synthetic workflow for 6-(aminomethyl)morpholin-3-one derivatives.

Detailed Experimental Protocol: Synthesis of a 4-(4-Aminophenyl)morpholin-3-one Precursor (Adaptable for 6-Substituted Analogues)

The following protocol for the synthesis of 4-(4-aminophenyl)-3-morpholinone, a key intermediate for various biologically active molecules, provides a foundational method that can be conceptually adapted for the synthesis of 6-substituted derivatives by starting with a different amino alcohol.[2]

  • Reaction Setup: In a suitable reaction vessel, dissolve 4-(4-nitrophenyl)-3-morpholinone in an aliphatic alcohol (e.g., methanol, ethanol).

  • Catalyst Addition: Add a hydrogenation catalyst, such as palladium on carbon (Pd/C).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere at a suitable pressure and temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4-(4-aminophenyl)-3-morpholinone.

  • Purification: Purify the product by recrystallization or column chromatography to yield the final compound.

II. Potential Biological Activities and Underlying Mechanisms

While direct biological data for 6-(aminomethyl)morpholin-3-one derivatives is emerging, a strong body of evidence from closely related analogues, particularly those substituted at the N-4 position, and the broader class of morpholine-containing compounds, points towards significant potential in several therapeutic areas.

A. Antimicrobial Activity

The morpholine nucleus is a well-established pharmacophore in the design of antimicrobial agents.[3][4] Studies on sulfonamide derivatives of 4-(4-aminophenyl)morpholin-3-one have demonstrated their potential as antimicrobial agents against both bacteria and fungi.[3] These findings suggest that the 6-(aminomethyl)morpholin-3-one scaffold could serve as a valuable template for the development of novel anti-infective drugs.

Mechanism of Action: The antimicrobial activity of sulfonamide-containing morpholine derivatives is attributed to their ability to act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[3] By blocking this pathway, the compounds inhibit bacterial growth and replication.

Data from a Structurally Related Analogue:

A study on novel Schiff base derivatives of 4-(4-aminophenyl) morpholin-3-one reported significant antimicrobial activity.[5]

CompoundBacterial StrainFungal Strain
Schiff base of Quinolin aldehyde with 4-(4-aminophenyl) morpholin-3-one Gram-positive & Gram-negativeActive
Table 1: Antimicrobial activity profile of a 4-(4-aminophenyl)morpholin-3-one derivative.[5]

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism.

  • Agar Plate Preparation: Pour molten Mueller-Hinton agar into sterile Petri dishes and allow it to solidify.

  • Inoculation: Spread the microbial inoculum evenly over the surface of the agar plates.

  • Well Creation: Create wells of a specific diameter in the agar using a sterile borer.

  • Compound Application: Add a defined concentration of the test compound (dissolved in a suitable solvent) to each well.

  • Incubation: Incubate the plates at an appropriate temperature for 24-48 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

B. Anticancer Activity

A significant body of research highlights the anticancer potential of morpholine-containing compounds.[6][7][8] For instance, morpholine-substituted quinazoline derivatives have shown potent cytotoxic activity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and SHSY-5Y (neuroblastoma).[7] One of the most promising mechanisms of action for morpholine derivatives in oncology is the inhibition of key signaling pathways involved in cell growth and proliferation, such as the PI3K/Akt/mTOR pathway.[9]

Mechanism of Action: Morpholine-containing compounds can exert their anticancer effects through various mechanisms, including:

  • Enzyme Inhibition: Inhibition of crucial kinases like EGFR and PI3K, which are often dysregulated in cancer.[8][9]

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.[7]

  • Cell Cycle Arrest: Halting the proliferation of cancer cells at specific phases of the cell cycle.[7]

Signaling Pathway Implicated in Anticancer Activity:

G EGFR EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Morpholine Morpholine Derivative Morpholine->EGFR Inhibition Morpholine->PI3K Inhibition

Figure 2: Inhibition of the EGFR/PI3K/Akt/mTOR pathway by morpholine derivatives.

Quantitative Data for Morpholine-Containing Anticancer Agents:

CompoundCancer Cell LineIC50 (µM)
AK-10 (Morpholine-quinazoline)A549 (Lung)8.55 ± 0.67
AK-10 (Morpholine-quinazoline)MCF-7 (Breast)3.15 ± 0.23
AK-10 (Morpholine-quinazoline)SHSY-5Y (Neuroblastoma)3.36 ± 0.29
Morpholin-3-one fused quinazoline (a8)EGFRwt kinase0.0531
Table 2: Cytotoxic activity of representative morpholine derivatives.[7][10]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[11][12]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.[13]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

C. Neuroprotective Activity

Morpholine derivatives have emerged as promising candidates for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[15][16] Their neuroprotective effects are often attributed to their ability to modulate key enzymes and receptors involved in the pathophysiology of these conditions.[15]

Mechanism of Action: The neuroprotective potential of morpholine derivatives is linked to their ability to:

  • Inhibit Cholinesterases: Block the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), thereby increasing the levels of the neurotransmitter acetylcholine in the brain.[15]

  • Modulate Receptors: Interact with receptors implicated in neuronal survival and function.

  • Reduce Oxidative Stress: Exert antioxidant effects that protect neurons from damage.[17]

Signaling Pathway in Neuroprotection:

G ACh Acetylcholine AChE AChE/BChE ACh->AChE Hydrolysis Postsynaptic Postsynaptic Receptor ACh->Postsynaptic Signal Cholinergic Neurotransmission Postsynaptic->Signal Morpholine Morpholine Derivative Morpholine->AChE Inhibition

Figure 3: Mechanism of cholinesterase inhibition by morpholine derivatives.

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

  • Reagent Preparation: Prepare solutions of the enzyme (AChE or BChE), the substrate (acetylthiocholine or butyrylthiocholine), and Ellman's reagent (DTNB).[18][19]

  • Reaction Mixture: In a 96-well plate, combine the enzyme solution with the test compound at various concentrations and pre-incubate.[20]

  • Initiation of Reaction: Add the substrate and DTNB to the wells to start the reaction.[20]

  • Absorbance Measurement: Monitor the increase in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.[21]

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC50 value.

III. Conclusion and Future Directions

The 6-(aminomethyl)morpholin-3-one scaffold represents a promising yet underexplored area in medicinal chemistry. Based on compelling evidence from structurally related compounds, derivatives of this core structure hold significant potential for development as antimicrobial, anticancer, and neuroprotective agents. The synthetic accessibility of the morpholine ring, coupled with the multiple points for chemical modification on the 6-(aminomethyl)morpholin-3-one scaffold, provides a robust platform for the generation of diverse chemical libraries.

Future research should focus on the targeted synthesis and biological evaluation of 6-(aminomethyl)morpholin-3-one derivatives to validate the therapeutic potential inferred in this guide. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds for their respective biological targets. Furthermore, elucidation of their precise mechanisms of action will be paramount in advancing the most promising candidates towards preclinical and clinical development. This technical guide serves as a foundational resource to stimulate and guide these future research endeavors, with the ultimate goal of translating the potential of this unique chemical scaffold into novel and effective therapies for a range of human diseases.

References

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Methodological & Application

Application Note: 6-(Aminomethyl)morpholin-3-one Hydrochloride in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. This application note provides a detailed guide for researchers on the strategic use of 6-(aminomethyl)morpholin-3-one hydrochloride, a versatile chemical building block, in the synthesis of novel kinase inhibitors. We will explore the rationale for its use, its physicochemical properties, and provide a detailed, field-tested protocol for its incorporation into a heterocyclic core, focusing on the synthesis of inhibitors targeting the PI3K/AKT/mTOR pathway.

Introduction: The Strategic Value of the Morpholine Scaffold

The morpholine moiety is a privileged scaffold in medicinal chemistry. Its inclusion in a drug candidate can significantly improve pharmacokinetic properties.[2][3] The morpholine ring offers a favorable balance of hydrophilicity and lipophilicity, which can enhance aqueous solubility and cell permeability.[2][3] Furthermore, the ether oxygen can act as a hydrogen bond acceptor, interacting with key residues in the kinase ATP-binding pocket, while the ring itself is metabolically stable.[2][4]

Specifically, 6-(aminomethyl)morpholin-3-one provides two key features for kinase inhibitor design:

  • A Reactive Handle: The primary aminomethyl group serves as a convenient and reactive point of attachment for coupling to various heterocyclic cores via reactions like amide bond formation or nucleophilic aromatic substitution.[5]

  • A Pharmacophoric Element: The morpholin-3-one structure itself can contribute to binding affinity and selectivity. It is frequently found in inhibitors targeting the PI3K/AKT/mTOR signaling pathway, a critical cascade for cell growth and survival that is often hyperactivated in cancer.[6][7] Inhibitors featuring this scaffold have shown high potency and selectivity for mTOR, a key protein in this pathway.[4][8]

This guide will focus on leveraging these features for the rational design and synthesis of next-generation kinase inhibitors.

Physicochemical Properties & Handling

Accurate characterization of the starting material is fundamental to reproducible synthetic success. 6-(Aminomethyl)morpholin-3-one is typically supplied as a hydrochloride salt to improve its stability and handling characteristics.[9][10]

PropertyValueSource
Chemical Name 6-(Aminomethyl)morpholin-3-one hydrochloride[10]
Synonyms 6-(aminomethyl)-3-morpholinone HCl[11]
CAS Number 170799-36-7[9][10]
Molecular Formula C₅H₁₀N₂O₂ · HCl[9][10]
Molecular Weight 166.61 g/mol [9][10]
Appearance White to Off-White Solid[12]
Storage Keep in a dark place, inert atmosphere, 2-8°C[13]

Note: The free base (CAS 793644-35-6) has a molecular weight of 130.15 g/mol .[13][14] The hydrochloride salt is used in the following protocols.

Expert Insight: The hydrochloride salt form necessitates the use of a base during coupling reactions to liberate the free amine in situ. The choice and stoichiometry of the base are critical for reaction success.

Biological Context: Targeting the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell proliferation, growth, and survival.[7][15] Its aberrant activation is a major driver of tumorigenesis.[6] Small molecule inhibitors that target the key nodes of this pathway—PI3K, AKT, and mTOR—are of high therapeutic interest.[6] Morpholine-containing compounds have proven particularly effective as dual PI3K/mTOR inhibitors or as highly selective mTOR inhibitors.[7][16]

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT Activates (Feedback) Inhibitor Synthesized Inhibitor (e.g., mTOR/PI3K) Inhibitor->PI3K Inhibitor->mTORC1 PTEN PTEN PTEN->PI3K Inhibits

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

Synthetic Application: Amide Coupling to a Heterocyclic Core

A common and robust method for incorporating the 6-(aminomethyl)morpholin-3-one moiety is through amide bond formation with an activated carboxylic acid on a core scaffold.[17][18] This protocol details a representative coupling reaction.

General Workflow

The synthesis follows a logical progression from starting materials to the final, purified compound. Each step includes critical checkpoints to ensure the reaction is proceeding as expected.

Caption: General workflow for amide coupling synthesis.

Detailed Step-by-Step Protocol

This protocol describes the coupling of 6-(aminomethyl)morpholin-3-one hydrochloride with a generic "Heterocyclic-Core-Carboxylic Acid" using HATU as the coupling agent.

Materials:

  • Heterocyclic-Core-Carboxylic Acid (1.0 eq)

  • 6-(Aminomethyl)morpholin-3-one hydrochloride (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry, nitrogen-flushed round-bottom flask, add the Heterocyclic-Core-Carboxylic Acid (1.0 eq) and dissolve it in anhydrous DMF (approx. 0.1 M concentration).

  • Amine Preparation: In a separate flask, suspend 6-(aminomethyl)morpholin-3-one hydrochloride (1.1 eq) in anhydrous DMF. Add DIPEA (3.0 eq) to this suspension. Stir for 10-15 minutes at room temperature.

    • Causality: Two equivalents of DIPEA are required to neutralize the hydrochloride salt and the ammonium species formed during the amide coupling. A third equivalent is used to activate the carboxylic acid with HATU.

  • Acid Activation: Add HATU (1.2 eq) to the solution of the carboxylic acid from Step 1. Stir for 5-10 minutes at room temperature. You may observe a slight color change.

    • Expertise: HATU is an efficient coupling reagent that minimizes side reactions and racemization for chiral centers.

  • Coupling: Transfer the free amine solution from Step 2 to the activated acid solution from Step 3 via cannula.

  • Reaction Monitoring (Self-Validation): Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 30-60 minutes. The reaction is typically complete within 2-4 hours. A successful reaction will show the consumption of the starting carboxylic acid and the appearance of a new, higher molecular weight spot/peak corresponding to the amide product.

  • Workup & Extraction: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate. Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x).

    • Trustworthiness: The aqueous washes are crucial for removing residual DMF, DIPEA·HCl salt, and unreacted HATU byproducts.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane (DCM) or ethyl acetate/hexanes, to isolate the desired amide product.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[19][20] The data should be consistent with the expected structure.

Conclusion and Future Perspectives

6-(Aminomethyl)morpholin-3-one hydrochloride is a high-value building block for the synthesis of kinase inhibitors, particularly those targeting the PI3K/AKT/mTOR pathway. Its primary amine handle allows for straightforward and efficient incorporation into diverse molecular scaffolds via robust amide coupling protocols, as detailed in this note. The inherent physicochemical properties of the morpholin-3-one moiety can impart favorable ADME characteristics to the final compound, making it an attractive choice for drug development professionals. Future work can explore substituting the morpholine ring to probe for additional interactions within the ATP-binding site or utilizing alternative coupling chemistries to expand the accessible chemical space.

References

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Sources

Application and Protocols for the Use of 6-(Aminomethyl)morpholin-3-one Hydrochloride in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Morpholin-3-one Scaffold in Modern Drug Discovery

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1][2] Its presence can improve aqueous solubility, metabolic stability, and pharmacokinetic properties.[3] The morpholin-3-one moiety, a derivative of morpholine, offers a versatile platform for the development of novel therapeutics, particularly in the realm of peptidomimetics and small molecule libraries.[4] Solid-phase organic synthesis (SPOS) provides a powerful and efficient methodology for the construction of such libraries, enabling rapid access to a multitude of structurally diverse compounds for high-throughput screening.[5][6]

This document provides a detailed guide to the application of 6-(Aminomethyl)morpholin-3-one hydrochloride as a key building block in solid-phase synthesis. We will explore its utility in creating diverse molecular scaffolds and provide detailed, field-proven protocols for its successful incorporation into solid-supported synthetic workflows.

I. Core Principles and Strategic Considerations

The use of 6-(Aminomethyl)morpholin-3-one hydrochloride in solid-phase synthesis hinges on the strategic manipulation of its functional groups: the primary amine and the secondary amine within the morpholinone ring. The primary amine serves as the initial point of attachment to a solid support or for subsequent derivatization, while the secondary amine can be acylated or alkylated to introduce further diversity.

Chemical Properties of the Building Block
PropertyValueSource
Molecular Formula C₅H₁₀N₂O₂ · HClN/A
Molecular Weight 166.61 g/mol N/A
Appearance White to off-white solidN/A
Solubility Soluble in water, DMF, DMSON/A

Note: The hydrochloride salt form necessitates a neutralization step prior to coupling reactions.

Strategic Workflow for Solid-Phase Synthesis

The general workflow for utilizing 6-(Aminomethyl)morpholin-3-one hydrochloride in solid-phase synthesis can be conceptualized as a multi-step process involving immobilization, diversification, and finally, cleavage from the solid support.

Solid-Phase Synthesis Workflow Resin Solid Support (e.g., 2-Chlorotrityl chloride resin) Immobilization Immobilization of 6-(Aminomethyl)morpholin-3-one Resin->Immobilization Loading Diversification1 Diversification Step 1 (e.g., Acylation of secondary amine) Immobilization->Diversification1 Chain Elongation Diversification2 Diversification Step 2 (Optional, e.g., further modification) Diversification1->Diversification2 Further Modification Cleavage Cleavage from Resin Diversification2->Cleavage Product Final Product in Solution Cleavage->Product

Caption: General workflow for solid-phase synthesis using 6-(Aminomethyl)morpholin-3-one.

II. Detailed Protocols and Methodologies

The following protocols are designed to be robust and reproducible. However, optimization may be necessary depending on the specific substrates and desired final products.

Protocol 1: Immobilization of 6-(Aminomethyl)morpholin-3-one on 2-Chlorotrityl Chloride Resin

This protocol describes the covalent attachment of the primary amine of 6-(aminomethyl)morpholin-3-one to a highly acid-labile resin, which allows for the mild cleavage of the final product.[7]

Rationale: 2-Chlorotrityl chloride resin is chosen for its ability to immobilize primary amines under mild conditions and for the subsequent mild acidic cleavage that often leaves acid-sensitive functional groups intact.

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh)

  • 6-(Aminomethyl)morpholin-3-one hydrochloride

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin (1.0 g, 1.0-1.6 mmol/g loading) in anhydrous DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.[8]

  • Building Block Preparation: In a separate vial, dissolve 6-(Aminomethyl)morpholin-3-one hydrochloride (3 equivalents based on resin loading) in a minimal amount of DMF. Add DIPEA (6 equivalents) to neutralize the hydrochloride salt and stir for 5 minutes.

  • Loading: Drain the DCM from the swollen resin. Add the solution of the neutralized building block to the resin. Add anhydrous DCM to ensure the resin is fully submerged. Agitate the mixture at room temperature for 2-4 hours.

  • Washing: Drain the reaction mixture. Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

  • Capping: To cap any unreacted trityl groups, treat the resin with a solution of DCM/MeOH/DIPEA (17:2:1, 10 mL) for 30 minutes.[7]

  • Final Washing and Drying: Wash the resin with DCM (3 x 10 mL) and MeOH (3 x 10 mL). Dry the resin under high vacuum.

Verification of Loading (Optional):

The loading efficiency can be determined by a quantitative ninhydrin test on a small sample of the resin.[9]

Protocol 2: Diversification via Acylation of the Resin-Bound Morpholin-3-one

This protocol details the acylation of the secondary amine of the immobilized morpholin-3-one scaffold, a key step for introducing molecular diversity.

Rationale: Standard peptide coupling reagents can be employed to efficiently form an amide bond at the secondary amine of the morpholinone ring. HATU is a highly effective coupling reagent known for its rapid reaction times and low rates of epimerization.[10]

Materials:

  • Resin-bound 6-(aminomethyl)morpholin-3-one (from Protocol 1)

  • Carboxylic acid (3 equivalents)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (2.9 equivalents)

  • Diisopropylethylamine (DIPEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the resin in DMF (10 mL) for 30 minutes.

  • Activation of Carboxylic Acid: In a separate vial, dissolve the carboxylic acid and HATU in DMF. Add DIPEA and allow the mixture to pre-activate for 5 minutes.

  • Coupling Reaction: Drain the DMF from the swollen resin. Add the pre-activated carboxylic acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring the Reaction: The completion of the reaction can be monitored by taking a small sample of the resin and performing a Kaiser test (ninhydrin test). A negative result (yellow beads) indicates the absence of a free secondary amine and the completion of the acylation.[9]

  • Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

Acylation_Workflow Start Resin-bound Morpholin-3-one Swell Swell Resin in DMF Start->Swell Couple Couple to Resin Swell->Couple Activate Activate Carboxylic Acid (R-COOH + HATU + DIPEA) Activate->Couple Monitor Monitor with Kaiser Test Couple->Monitor Wash Wash Resin Monitor->Wash Negative Test Product Acylated Product on Resin Wash->Product

Caption: Workflow for the acylation of the resin-bound morpholin-3-one.

Protocol 3: Cleavage of the Final Product from the Resin

This protocol describes the release of the synthesized molecule from the solid support into solution.

Rationale: A mild acidic cleavage cocktail is used to release the product from the 2-chlorotrityl resin, preserving the integrity of many common protecting groups if present.

Materials:

  • Resin-bound final product

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (as a scavenger)

Cleavage Cocktail Comparison:

Cleavage CocktailComposition (v/v/v)Application Notes
Mild TFA/TIS/DCM (1:1:98)Suitable for most applications, preserves many acid-labile protecting groups.
Standard TFA/TIS/DCM (20:5:75)For more robust products or when complete deprotection is also desired.

Procedure:

  • Resin Preparation: Wash the dry resin with DCM (3 x 10 mL).

  • Cleavage: Add the chosen cleavage cocktail (10 mL) to the resin and agitate at room temperature for 30-60 minutes.

  • Product Collection: Filter the resin and collect the filtrate containing the cleaved product.

  • Resin Washing: Wash the resin with additional DCM (2 x 5 mL) and combine the filtrates.

  • Solvent Removal: Concentrate the combined filtrates under reduced pressure.

  • Purification: The crude product can be purified by standard techniques such as flash chromatography or preparative HPLC.

III. Troubleshooting and Key Considerations

  • Incomplete Loading: If loading is low, increase the reaction time or the equivalents of the building block and base. Ensure all reagents are anhydrous.

  • Incomplete Coupling: If the Kaiser test remains positive, repeat the coupling step with fresh reagents. The use of a different coupling agent, such as PyBOP, can also be explored.[11]

  • Premature Cleavage: With highly acid-sensitive linkers like 2-chlorotrityl, avoid any acidic conditions during the synthesis.

  • Side Reactions: The morpholinone ring is generally stable under standard solid-phase synthesis conditions. However, strong nucleophiles or bases could potentially lead to ring-opening.

IV. Conclusion

6-(Aminomethyl)morpholin-3-one hydrochloride is a valuable and versatile building block for solid-phase synthesis. Its incorporation allows for the creation of diverse libraries of compounds with potential applications in drug discovery and chemical biology. The protocols outlined in this document provide a solid foundation for researchers to utilize this scaffold in their synthetic endeavors. By understanding the core principles and carefully controlling the reaction conditions, scientists can successfully generate novel molecules with the desirable properties conferred by the morpholin-3-one moiety.

V. References

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  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392–403.

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  • Al-Tamiemi, E. O., & Al-Masoudi, N. A. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(3).

  • Povarov, L. S., et al. (2014). Solid-phase-supported synthesis of morpholinoglycine oligonucleotide mimics. Beilstein journal of organic chemistry, 10, 1146–1154.

  • Lenci, E., et al. (2019). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Frontiers in Chemistry, 7, 61.

  • Doyle, F. P., Nayler, J. H. C., & Rolinson, G. N. (1960). U.S. Patent No. 2,941,995. Washington, DC: U.S. Patent and Trademark Office.

  • Bock, V., et al. (2019). Polymer-Assisted Synthesis of Single and Fused Diketomorpholines. Molecules, 24(5), 961.

  • Soural, M., & Bode, J. W. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4/5), 324–332.

  • Coin, I., et al. (2014). Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides. RSC advances, 4(71), 37759-37774.

  • He, Y., et al. (2022). Development of a morpholin-3-one derivative with an improved kinetic profile for imaging monoacylglycerol lipase in the brain. European Journal of Medicinal Chemistry, 243, 114757.

  • AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

  • Battilocchio, C., et al. (2021). Continuous-flow synthesis of mepivacaine from simple building blocks. Green Chemistry, 23(16), 5895-5901.

  • Leven, M., et al. (2021). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega, 6(25), 16391–16400.

  • eMolecules. (2023). Making DNA-Encoded Libraries by Solid Phase Synthesis.

  • Sirisoma, N., et al. (2005). EP Patent 2,560,964 A1. European Patent Office.

  • Wang, Y., et al. (2021). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 26(11), 3326.

  • Charles, I., et al. (2020). Conception and Synthesis of Sequence-Coded Morpholinos. Chemistry–A European Journal, 26(2), 404-410.

  • Domling, A., et al. (2020). Scaffolding-Induced Property Modulation of Chemical Space. ACS combinatorial science, 22(6), 284–294.

  • Bapat, A. V., et al. (2019). Interplay of drug-polymer interactions and release performance for HPMCAS-based amorphous solid dispersions. Molecular Pharmaceutics, 16(11), 4683–4696.

  • Bonkowski, B., et al. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. Modern Chemistry & Applications, 1(4), 1-8.

  • Marques, M. M., et al. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. Molecules, 28(13), 5227.

  • Poczta, A., et al. (2023). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. International Journal of Molecular Sciences, 24(13), 10899.

  • Baxter, C. A., et al. (2022). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Organic Letters, 24(44), 8148–8153.

  • Mthembu, S. N., et al. (2024). Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. Journal of Peptide Science, 30(2), e3538.

  • Fields, G. B. (2011). Introduction to peptide synthesis. Current protocols in protein science, Chapter 18, Unit 18.1.

  • Kourounakis, A. P., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403.

  • Kaiser, E., et al. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical biochemistry, 34(2), 595-598.

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High-throughput screening assays for 6-(Aminomethyl)morpholin-3-one derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: High-Throughput Screening Assays for 6-(Aminomethyl)morpholin-3-one Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 6-(aminomethyl)morpholin-3-one scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as inhibitors of key cellular targets, particularly protein kinases such as PI3K and EGFR.[1][2] High-Throughput Screening (HTS) is an essential methodology in drug discovery for rapidly evaluating large chemical libraries to identify novel modulators of these targets.[3][4][5] This guide provides a detailed framework for developing and executing robust HTS campaigns for 6-(aminomethyl)morpholin-3-one derivatives. We delve into the strategic selection of assays, from primary biochemical screens to secondary cell-based validation, and provide detailed, field-proven protocols. The causality behind experimental design, data interpretation, and quality control is emphasized to ensure the identification of true, actionable hits.

Introduction: The Rationale for Screening Morpholine Derivatives

The morpholine ring is a common motif in bioactive molecules, often improving the pharmacokinetic profile of a compound.[6] Specifically, the 6-(aminomethyl)morpholin-3-one core provides a versatile scaffold that can be functionalized to target a range of biological macromolecules. Recent studies have demonstrated that derivatives of this class can potently inhibit protein kinases, which are critical regulators of cellular processes and established targets in oncology and other diseases.[1][2][7]

The primary objective of an HTS campaign for these derivatives is to efficiently screen a library of compounds to identify "hits"—molecules that modulate the activity of a chosen biological target in a desired manner.[4] This process serves as the starting point for the drug discovery pipeline, leading to lead optimization and preclinical development.[3][4]

Strategic HTS Workflow for Morpholine Derivatives

A successful HTS campaign is not a single experiment but a multi-stage process designed to triage large numbers of compounds and eliminate false positives. The workflow must be logical, efficient, and built on a foundation of robust, validated assays.

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Secondary & Orthogonal Assays cluster_3 Outcome Primary_Screen Primary HTS (e.g., ADP-Glo™ Kinase Assay) - High-throughput - Single concentration Hit_Identification Hit Identification - Statistical analysis (Z-score) - % Inhibition cutoff Primary_Screen->Hit_Identification Raw Data Dose_Response Dose-Response Assay - Confirm activity - Determine IC50 Hit_Identification->Dose_Response Initial Hits Interference_Assay Assay Interference (Counter-screen) - Rule out false positives Dose_Response->Interference_Assay Confirmed Hits Secondary_Assay Secondary Biochemical Assay (e.g., Fluorescence Polarization) - Confirm direct binding Interference_Assay->Secondary_Assay Triaged Hits Cell_Based_Assay Cell-Based Assay (e.g., Cell Viability) - Confirm activity in a biological system Secondary_Assay->Cell_Based_Assay Validated_Hit Validated Hit Ready for Lead Optimization Cell_Based_Assay->Validated_Hit ADP_Glo_Principle cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection Kinase Kinase + Substrate + ATP Reaction Phosphorylation Kinase->Reaction Products ADP + Phospho-Substrate Reaction->Products ADP_Glo_Reagent Add ADP-Glo™ Reagent (Depletes remaining ATP) Products->ADP_Glo_Reagent ADP Present Inhibitor Morpholine Derivative (Inhibitor) Inhibitor->Reaction Blocks Kinase_Detection_Reagent Add Kinase Detection Reagent (Luciferase + Luciferin) ADP_Glo_Reagent->Kinase_Detection_Reagent Light Luminescent Signal Kinase_Detection_Reagent->Light ADP converted to ATP, drives reaction

Caption: Principle of the ADP-Glo™ kinase assay for inhibitor screening.

Protocol: ADP-Glo™ Kinase Assay in 384-Well Format

  • Reagent Preparation: Prepare assay buffer, kinase, substrate, and ATP solutions according to the manufacturer's guidelines (e.g., Promega). The final ATP concentration should ideally be at or near the Kₘ for the specific kinase to ensure sensitivity to competitive inhibitors. [8][9]2. Compound Plating: Using an acoustic liquid handler or pin tool, transfer 20-50 nL of each 6-(aminomethyl)morpholin-3-one derivative from the library stock plate to a 384-well assay plate. This minimizes DMSO concentration in the final assay.

  • Kinase Reaction Initiation: Add 5 µL of a 2X kinase/substrate solution to each well.

  • Reaction Start: Add 5 µL of a 2X ATP solution to each well to start the reaction. The final volume is 10 µL.

  • Controls:

    • Negative Control (0% Inhibition): Wells containing kinase, substrate, ATP, and DMSO (no compound). Represents maximum kinase activity.

    • Positive Control (100% Inhibition): Wells containing kinase, substrate, DMSO, and a known potent inhibitor of the target kinase. Represents background signal.

  • Incubation: Incubate the plate at room temperature for 60 minutes. The incubation time should be within the linear range of the enzymatic reaction, determined during assay development. [9]7. Reaction Termination & ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used by luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a compatible plate reader (e.g., BMG PHERAstar FSX, Molecular Devices SpectraMax).

Fluorescence Polarization (FP) for Hit Confirmation

Causality & Rationale: FP is an excellent secondary assay to confirm that hits from a primary screen act by directly binding to the target protein. [10][11]The principle is based on molecular motion. A small, fluorescently labeled ligand (a "tracer") tumbles rapidly in solution, and when excited with polarized light, it emits depolarized light. [12][13]When this tracer binds to a large protein (the kinase), its tumbling slows dramatically, and the emitted light remains highly polarized. [14]An unlabeled compound that competes with the tracer for the binding site will displace it, causing a decrease in polarization. This makes FP a powerful tool for quantifying binding affinities. [10][11]

FP_Principle cluster_0 Low Polarization cluster_1 High Polarization cluster_2 Competition Free_Tracer Fluorescent Tracer (Small, Tumbles Rapidly) Low_Pol Depolarized Light Free_Tracer->Low_Pol Bound_Tracer Tracer + Target Protein (Large, Tumbles Slowly) High_Pol Polarized Light Bound_Tracer->High_Pol Competition Bound_Tracer + Competitor (Morpholine Derivative) Displacement Free_Tracer + Bound Competitor Competition->Displacement Displacement->Low_Pol Signal Decreases

Caption: Principle of a competitive Fluorescence Polarization (FP) binding assay.

Protocol: Competitive FP Assay in 384-Well Format

  • Reagent Preparation: Prepare assay buffer, target kinase, fluorescent tracer, and test compounds. The kinase concentration should be optimized to give a sufficient assay window (difference between minimum and maximum polarization).

  • Compound Plating: Prepare serial dilutions of the hit compounds in DMSO, then dilute into assay buffer. Transfer 5 µL of each dilution to the assay plate.

  • Controls:

    • Minimum Polarization: Wells with tracer and buffer only.

    • Maximum Polarization: Wells with tracer, kinase, and DMSO (no competitor).

  • Reagent Addition: Add 5 µL of a 2X solution of the kinase-tracer pre-mixture to all wells. The final volume is 10 µL.

  • Incubation: Incubate the plate for 30-60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate on an FP-capable microplate reader, measuring both parallel and perpendicular fluorescence intensity. The instrument will calculate the polarization (mP) values.

Cell-Based Assays: Validating Hits in a Biological Context

After a compound has been confirmed to bind and inhibit the target biochemically, it is crucial to determine if it has the desired effect in a cellular environment. [15][16]Cell-based assays assess compound activity in the context of complex biological pathways, cell permeability, and potential off-target toxicity. [17][18] Protocol: Cell Viability/Anti-Proliferation Assay (e.g., CellTiter-Glo®)

Causality & Rationale: Many kinase inhibitors function by halting the uncontrolled proliferation of cancer cells. [1]A cell viability assay like CellTiter-Glo® measures the amount of ATP present, which is a direct indicator of the number of metabolically active, viable cells. A decrease in luminescence indicates that the compound is inducing cell death or inhibiting proliferation.

  • Cell Plating: Seed a relevant cancer cell line (e.g., A375 melanoma, which has known PI3K pathway activation) into 384-well white, clear-bottom plates at a pre-determined optimal density (e.g., 1000 cells/well) in 20 µL of culture medium. Incubate for 24 hours.

  • Compound Treatment: Add 10-20 nL of serially diluted hit compounds to the cell plates.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Signal Generation: Equilibrate the plates to room temperature. Add 20 µL of CellTiter-Glo® Reagent to each well.

  • Lysis and Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader. The signal is proportional to the number of viable cells.

Data Analysis and Quality Control

Rigorous data analysis is essential for the trustworthy identification of hits. [19] 5.1. Primary Screen Data Analysis

  • Normalization: Raw data from each plate should be normalized to the plate-specific controls. [20] * % Inhibition = 100 * (1 - (Signal_Compound - Signal_Pos_Control) / (Signal_Neg_Control - Signal_Pos_Control))

  • Hit Selection: A common method is to select compounds that show inhibition greater than a certain threshold, often three standard deviations from the mean of the sample population (Z-score > 3).

5.2. Dose-Response Analysis

  • For confirmed hits, the dose-response data (% inhibition vs. compound concentration) is fitted to a four-parameter logistic model to determine the IC₅₀ value (the concentration at which 50% of the activity is inhibited). [8] 5.3. Assay Quality Control: The Z'-Factor

The Z'-factor is a statistical parameter used to validate the quality and robustness of an HTS assay. [17]It measures the separation between the positive and negative control signals.

  • Z' = 1 - (3 * (SD_Neg_Control + SD_Pos_Control)) / |Mean_Neg_Control - Mean_Pos_Control|

  • Interpretation:

    • Z' > 0.5: An excellent, robust assay.

    • 0 < Z' < 0.5: A marginal assay that may require optimization.

    • Z' < 0: The assay is not suitable for screening.

ParameterDescriptionAcceptable ValueRationale
Z'-Factor Measures the statistical separation between positive and negative controls.> 0.5Ensures that hits can be reliably distinguished from inactive compounds. [17]
Signal-to-Background Ratio of the mean negative control signal to the mean positive control signal.> 5Indicates a sufficient dynamic range for the assay.
DMSO Tolerance The maximum concentration of DMSO that does not significantly affect assay performance.< 1%High DMSO concentrations can inhibit enzymes or be toxic to cells.
CV of Controls Coefficient of variation for positive and negative controls.< 15%Low variability indicates good reproducibility across the plate.

5.4. Identifying False Positives

A major challenge in HTS is the presence of compounds that interfere with the assay technology rather than the biological target. [21]It is critical to perform counter-screens to identify these artifacts. [22]* Compound Autofluorescence: Test compounds in buffer alone to see if they fluoresce at the same wavelength as the assay readout. [22]* Compound Aggregation: Some compounds form colloidal aggregates at high concentrations that non-specifically inhibit enzymes. [22]These can often be identified by re-testing in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100), which disrupts the aggregates. [22]

Conclusion

This guide provides a comprehensive framework for establishing a high-throughput screening campaign for 6-(aminomethyl)morpholin-3-one derivatives, with a focus on kinase inhibitor discovery. By employing a strategic workflow that progresses from a robust primary biochemical assay to orthogonal binding and cell-based assays, researchers can efficiently identify and validate true, biologically active compounds. The emphasis on understanding the causality behind assay choice and implementing rigorous quality control measures is paramount to the success of any drug discovery effort.

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  • Oreate AI Blog. (2026, January 15). Decoding HTS Codes: Your Guide to International Trade Classification. Retrieved from [Link]

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  • TRADLINX. (2025, February 6). Mastering HTS Code Cost Analysis: Unlocking Savings and Ensuring Compliance. Retrieved from [Link]

  • Juno Logistics. (2025, September 10). General Rules of Interpretation: How to Determine HTS Codes. Retrieved from [Link]

  • Smirnov, P., et al. (2013). CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. Pacific Symposium on Biocomputing, 18, 244-55. Retrieved from [Link]

  • Chittavong, V., et al. (2016). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. ACS medicinal chemistry letters, 7(12), 1103-1108. Retrieved from [Link]

  • Certified Laboratories. (n.d.). What is a U.S. HTS Code (& How to Estimate Customs Duties)?. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. Retrieved from [Link]

  • Ma, X., et al. (2017). Synthesis and biological evaluation of morpholine-substituted diphenylpyrimidine derivatives (Mor-DPPYs) as potent EGFR T790M inhibitors with improved activity toward the gefitinib-resistant non-small cell lung cancers (NSCLC). European journal of medicinal chemistry, 133, 329-339. Retrieved from [Link]

  • Hsieh, P. C., et al. (2022). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Medicinal chemistry (Shariqah (United Arab Emirates)), 18(7), 803-812. Retrieved from [Link]

Sources

Troubleshooting & Optimization

6-(Aminomethyl)morpholin-3-one hydrochloride reaction work-up procedure

[1][2]

Executive Summary

Compound: 6-(Aminomethyl)morpholin-3-one hydrochloride CAS: 170799-36-7 (HCl Salt) | 793644-35-6 (Free Base) Application: Critical chiral building block for oxazolidinone antibiotics (e.g., Linezolid analogs) and Factor Xa inhibitors.[1]

Welcome to the Technical Support Center. This guide addresses the specific challenges associated with the work-up, isolation, and purification of 6-(aminomethyl)morpholin-3-one hydrochloride. Unlike simple amines, the morpholin-3-one scaffold possesses a lactam core that requires careful handling during acidification to prevent ring opening or hydrolysis.[1]

The procedures below focus on the two most common synthetic entry points:

  • Method A: Acidolytic deprotection of the N-Boc intermediate.[1]

  • Method B: Hydrogenation of the 6-(azidomethyl) precursor.

Part 1: Core Protocols & Work-Up Procedures

Method A: Deprotection of tert-Butyl ((3-oxomorpholin-2-yl)methyl)carbamate

This is the industry-standard route for high-purity isolation.[1]

The Challenge: The primary issue here is "oiling out" (formation of a sticky gum) instead of precipitation, and the potential hygroscopicity of the hydrochloride salt.

Step-by-Step Work-Up Procedure
  • Reaction Setup :

    • Dissolve the Boc-protected precursor (1.0 equiv) in Dichloromethane (DCM) or 1,4-Dioxane (5–10 volumes).[1]

    • Critical: Ensure the solution is anhydrous.[1] Water promotes gum formation.[1]

  • Acid Addition (The "Slow-Stream" Technique) :

    • Cool the solution to 0–5 °C .

    • Add 4M HCl in Dioxane (5–10 equiv) dropwise or as a slow stream.

    • Why? Rapid addition generates heat, which can degrade the lactam or trap impurities in the precipitating solid.[1]

  • Precipitation Management :

    • Allow the reaction to warm to 20–25 °C and stir for 2–4 hours.

    • Observation: A white precipitate should form.[1]

    • Troubleshooting: If the product oils out, add Diethyl Ether (Et₂O) or MTBE (Methyl tert-butyl ether) dropwise with vigorous stirring to induce crystallization.[1]

  • Filtration & Washing :

    • Filter the solid under a nitrogen blanket (to prevent moisture absorption).[1]

    • Wash 1: Cold 1,4-Dioxane (removes residual Boc byproducts).[1]

    • Wash 2: Diethyl Ether or Pentane (removes organic solvents).[1]

  • Drying :

    • Dry in a vacuum oven at 40 °C for 12 hours.

    • Note: Do not exceed 50 °C; the salt can discolor (Maillard-type degradation if trace impurities are present).[1]

Method B: Hydrogenation of 6-(Azidomethyl)morpholin-3-one

Used when the azide is the precursor (via mesylate displacement).[1]

The Challenge: Removal of Pd/C catalyst without igniting the solvent (methanol) and isolating the salt from a polar solvent.

Step-by-Step Work-Up Procedure
  • Catalyst Removal :

    • After hydrogenation (H₂, Pd/C, MeOH), filter the reaction mixture through a Celite® pad .[1]

    • Safety: Do not let the filter cake dry out (pyrophoric hazard).[1] Wash the pad with MeOH.[1]

  • Salt Formation :

    • Concentrate the filtrate to ~20% of its original volume.[1]

    • Add 1.25 equiv of HCl (as 1M or 2M ethereal HCl).

    • Do not use aqueous HCl, as removing water is difficult without lyophilization.[1]

  • Crystallization :

    • Add Isopropanol (IPA) or Ethyl Acetate (EtOAc) to the methanolic concentrate until turbidity persists.[1]

    • Cool to -20 °C overnight to maximize yield.

Part 2: Troubleshooting Guide (FAQ)

Q1: My product formed a sticky brown gum instead of a white powder. How do I fix this?

Diagnosis: This is the most common issue, usually caused by residual solvent (DCM/Dioxane) trapping the salt, or the presence of moisture.[1] Solution (Trituration Protocol):

  • Decant the supernatant solvent.[1]

  • Add fresh anhydrous Diethyl Ether or MTBE to the gum.

  • Sonicate the mixture for 10–15 minutes. The mechanical energy helps break the gum into a powder.[1]

  • Stir vigorously for 1 hour. The gum should harden into a filterable solid.[1]

Q2: The product is highly hygroscopic and turns into a liquid on the balance.

Diagnosis: The salt is absorbing atmospheric water.[1] Solution:

  • Immediate: Handle in a glovebox or a humidity-controlled room (<30% RH).[1]

  • Process Change: Switch from the Hydrochloride salt to the Fumarate or Tartrate salt if the end application permits.[1] These counter-ions often yield less hygroscopic solids.[1]

  • Storage: Store under Argon in a desiccator.

Q3: I see a new impurity peak by HPLC after acid work-up.

Diagnosis: Lactam hydrolysis. Strong acid + water + heat can open the morpholinone ring to form the amino-acid derivative.[1] Solution:

  • Ensure anhydrous conditions during the HCl addition.

  • Keep the temperature below 25 °C .

  • Avoid using aqueous HCl for precipitation; use gas-saturated solvents (HCl/Dioxane, HCl/EtOAc).[1]

Part 3: Experimental Data & Visualization

Physical Properties & Solubility Profile
ParameterSpecification / Observation
Appearance White to off-white crystalline solid
Melting Point 175–180 °C (Decomposes)
Solubility (High) Water, Methanol, DMSO
Solubility (Low) Ethanol, Isopropanol (IPA)
Insoluble Dichloromethane, Ethyl Acetate, Ether, Hexane
Storage -20 °C, Hygroscopic, Protect from light
Workflow Visualization

The following diagram illustrates the critical decision pathways for the work-up procedure.

WorkUpProcedureStartCrude Reaction MixtureCheckPrecursorIdentify PrecursorStart->CheckPrecursorBocRouteBoc-Protected AmineCheckPrecursor->BocRouteMethod AAzideRouteAzide PrecursorCheckPrecursor->AzideRouteMethod BAcidStepAdd 4M HCl/Dioxane(Anhydrous, 0-5°C)BocRoute->AcidStepHydroStepHydrogenation (Pd/C)Filter CatalystAzideRoute->HydroStepPrecipitationPrecipitation Observed?AcidStep->PrecipitationHydroStep->AcidStepAdd HCl to FiltrateSolidFormsFilter SolidWash with Et2OPrecipitation->SolidFormsYes (White Solid)GumFormsSticky Gum FormedPrecipitation->GumFormsNo (Oiling Out)FinalProductPure 6-(Aminomethyl)morpholin-3-one HCl(Store Desiccated)SolidForms->FinalProductTriturationTrituration Protocol:Add MTBE/Ether + SonicateGumForms->TriturationTrituration->SolidForms

Figure 1: Decision tree for the isolation of 6-(aminomethyl)morpholin-3-one HCl, highlighting the critical trituration step for gum management.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10057542, 6-(Aminomethyl)morpholin-3-one.[1] Retrieved from [Link]

  • Google Patents (2010). Process for preparing 3-morpholinone derivatives (Contextual reference for morpholinone ring closure).[1] Retrieved from

Technical Support Center: Optimizing pH for 6-(Aminomethyl)morpholin-3-one HCl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Salt vs. Cycle" Balancing Act

Welcome to the technical support hub for 6-(Aminomethyl)morpholin-3-one hydrochloride . This building block is a critical scaffold in medicinal chemistry, often used to introduce solubility and hydrogen-bonding motifs into kinase inhibitors and antibiotic candidates.[1]

However, users frequently encounter low yields or side reactions due to a fundamental misunderstanding of its dual nature :

  • The Salt (Inactive): As supplied (HCl salt), the primary amine is protonated (

    
    ) and non-nucleophilic.[1]
    
  • The Cycle (Sensitive): The morpholin-3-one ring is a lactam (cyclic amide).[1][2] While more stable than

    
    -lactams, it is susceptible to ring-opening hydrolysis under strongly basic aqueous conditions or high temperatures.[1][2]
    

This guide provides the precise "pH window" required to activate the amine without degrading the ring.[1]

Module 1: Solubility & Preparation (Getting Started)

Q: Why is the material not dissolving in my organic solvent (DCM/THF)?

A: The hydrochloride salt is highly polar and ionic.[1] It will not dissolve well in non-polar organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) in its salt form.[1]

Troubleshooting Protocol:

  • Option A (Biphasic): Dissolve the salt in a minimum amount of water, then dilute with the organic solvent.[1]

  • Option B (Polar Aprotic): Use DMF or DMSO.[1] The salt is generally soluble in these polar aprotic solvents.[1]

  • Option C (In-Situ Neutralization): Suspend the solid in DCM and add 1.1 equivalents of an organic base (e.g., DIPEA or TEA).[1] As the base neutralizes the HCl, the free amine becomes more lipophilic and may dissolve (or at least react).[1]

Q: How do I remove the HCl counterion before the reaction?

A: We generally recommend in-situ neutralization rather than isolating the free base, as the free base is hygroscopic and prone to air oxidation (carbamate formation with atmospheric CO₂).

Workflow: In-Situ Neutralization

  • Dissolve/suspend the HCl salt in the reaction solvent.[1]

  • Add 1.0 equivalent of base (e.g., Diisopropylethylamine - DIPEA) solely to neutralize the HCl.[1]

  • Add the remaining equivalents of base required for your specific reaction stoichiometry.[1]

Module 2: Reactivity & Coupling (The Reaction Phase)[1][3]

Q: My amide coupling (EDC/HATU) yield is <10%. What is wrong?

A: The most common cause is insufficient base .[1] The primary amine has a pKa of approximately 9.5–10.5 (typical for primary alkyl amines).[1] In the HCl form, it is 100% protonated.[1]

  • If you add only 1 equivalent of base, you merely neutralize the HCl.[1] The amine remains largely protonated by the generated conjugate acid of the base.[1]

  • Requirement: You need an excess of base to shift the equilibrium toward the nucleophilic free amine (

    
    ).[1]
    
Q: What is the optimal pH window for reactions?

A: You must maintain a "Goldilocks" zone.[1]

  • pH < 8: Amine is protonated (Unreactive).[1]

  • pH 8.5 – 10.5 (Optimal): Amine is nucleophilic; Lactam is stable.[1]

  • pH > 12: Risk of Lactam hydrolysis (Ring Opening).[1]

Data: pH-Dependent Species Dominance

pH EnvironmentDominant SpeciesReactivity StatusRisk Factor
Acidic (pH < 7)

(Salt)
Inert (Non-nucleophilic)Safe (Stable storage)
Mild Basic (pH 8-10) Equilibrium (

)
Active (Nucleophilic attack)Optimal window
Strong Basic (pH > 12)

+

Active but unstableHigh Risk: Ring hydrolysis
Visualizing the Pathway

The following diagram illustrates the critical decision paths for handling this molecule.

ReactionPathways Start 6-(Aminomethyl)morpholin-3-one HCl Neutralization Add Base (e.g., DIPEA) pH 8.5 - 10.5 Start->Neutralization Deprotonation OverBase Excess Strong Base (NaOH/KOH) pH > 12 Start->OverBase Error: pH too high FreeBase Free Amine (Nucleophilic) Active Species Neutralization->FreeBase Equilibrium Shift Coupling Amide Coupling / Alkylation (Successful Reaction) FreeBase->Coupling + Electrophile Hydrolysis Ring Opening (Byproduct Formation) FreeBase->Hydrolysis Prolonged heat/aq. base OverBase->Hydrolysis Nucleophilic attack on Lactam

Figure 1: Reaction pathway logic. Success depends on maintaining the "Green Zone" (pH 8.5–10.[1]5) and avoiding the "Red Zone" (pH > 12).[1]

Module 3: Stability & Degradation (Troubleshooting)

Q: I see a new spot on TLC/LCMS with M+18 mass. What is it?

A: This indicates hydrolysis of the lactam ring .[1]

  • Mechanism: Water attacks the carbonyl of the morpholinone ring, opening it to form an amino-ether-carboxylic acid.[1][2]

  • Mass Shift: The addition of water (

    
    ) adds +18 Da to the molecular weight.[1]
    
  • Cause: pH was likely too high (>12) or the reaction was heated in an aqueous basic solution.[1]

Q: Can I use aqueous NaOH or KOH to neutralize the salt?

A: Proceed with extreme caution. While inorganic bases are cheap, they create local "hotspots" of very high pH (pH 14) before mixing is complete.[1] This can instantly degrade the sensitive lactam ring.[1]

  • Recommendation: Use buffered inorganic bases (e.g.,

    
    , 
    
    
    
    ) or organic bases (DIPEA, TEA, NMM) which are less likely to drive the pH high enough to open the ring.[1]

Summary of Experimental Recommendations

ParameterRecommendationRationale
Solvent DMF, DMSO, or DMASolubilizes the polar HCl salt effectively.[2][3]
Base DIPEA or N-Methylmorpholine (NMM)Buffers pH in the 9-10 range; avoids hydrolysis.[1][2][3]
Stoichiometry Base:Substrate = 3:1 (min)1 eq for HCl neutralization + 2 eq to drive equilibrium.[1][3]
Temperature 0°C to 25°CHeat accelerates ring-opening hydrolysis.[1][2][3]
Workup Avoid strong acid washesStrong acid can re-protonate the product or hydrolyze protecting groups.[1][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10057542, 6-(Aminomethyl)morpholin-3-one.[1][2] Retrieved from [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams.[1] Organic Chemistry Data.[1][4] Retrieved from [Link][1]

    • Context: Establishes general pKa values for primary amines (~10.6) and morpholine derivatives.[1][5][6]

  • Mitchell, S. M., Ullman, J. L., Teel, A. L., & Watts, R. J. (2014). pH and temperature effects on the hydrolysis of three β-lactam antibiotics.[7] Science of The Total Environment, 466-467, 547-555.[2][7] Retrieved from [Link]

    • Context: While discussing beta-lactams, this reference establishes the fundamental mechanism of base-catalyzed lactam hydrolysis applicable to morpholinones.
  • Context: Validates the requirement for excess base in amide coupling protocols involving amine salts.

Sources

Validation & Comparative

Benchmarking 6-(Aminomethyl)morpholin-3-one: A High-Fidelity Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for the Lactam Scaffold

In the optimization of lead compounds, the transition from a saturated heterocycle (e.g., morpholine) to its lactam analog (morpholin-3-one) is a high-impact strategy to modulate physicochemical properties without disrupting the core binding vector.

6-(Aminomethyl)morpholin-3-one represents a "goldilocks" scaffold. It retains the solubility-enhancing ether oxygen of morpholine but introduces a lactam carbonyl. This modification neutralizes the ring nitrogen's basicity, lowers the overall pKa, and introduces a hydrogen bond acceptor (HBA) vector, often improving metabolic stability by blocking oxidative metabolism at the


-carbon.

This guide benchmarks 6-(Aminomethyl)morpholin-3-one against standard alternatives (Morpholine, Piperazin-2-one) to assist in rational scaffold selection.

Physicochemical Benchmarking

The following data compares 6-(Aminomethyl)morpholin-3-one against its closest structural competitors. Note the distinct shift in electronic properties driven by the lactam functionality.

Table 1: Comparative Physicochemical Profile
Property6-(Aminomethyl)morpholin-3-one 2-(Aminomethyl)morpholine Piperazin-2-one Significance
MW ( g/mol ) 130.15116.16100.12Low MW allows for fragment-based growing.
cLogP -1.7 (Highly Polar)-1.2-1.5Superior for lowering lipophilicity in greasy leads.
TPSA (Ų) 64.441.558.2Higher TPSA limits CNS penetration but improves peripheral solubility.
Ring N Basicity Neutral (Amide)Basic (Sec. Amine, pKa ~8.4)Neutral (Amide)Critical: Lactam N does not protonate at physiological pH.
Exocyclic NH₂ pKa ~8.5 (Est.)~9.2~8.5Primary amine remains the key coupling handle.
H-Bond Donors 2 (Exocyclic NH₂, Ring NH)22Ring NH is a specific H-bond donor in the lactam.
Metabolic Liability Low (Blocked

-oxidation)
High (N-dealkylation/Oxidation)ModerateLactam carbonyl protects the ring from CYP450 attack.

Analyst Note: The drop in Ring N basicity is the defining feature. If your lead molecule suffers from hERG liability (often driven by basic centers), switching from a morpholine to a morpholin-3-one is a validated de-risking strategy.

Structural & Conformational Analysis

Unlike the chair conformation of morpholine, the morpholin-3-one ring adopts a distorted half-chair or envelope conformation due to the planarity of the amide bond (N-C=O). This alters the vector of the substituent at the C6 position.

Diagram 1: Scaffold Selection Logic (Graphviz)

The following decision tree guides the selection of the correct heterocyclic building block based on ADME/Tox requirements.

ScaffoldSelection Start Lead Optimization Requirement Solubility Need Solubility? Start->Solubility Basic Is Basic Center Tolerated? Solubility->Basic Yes Morpholine Select: 2-(Aminomethyl)morpholine Basic->Morpholine Yes (High pKa ok) MetStab Need Metabolic Stability / Lower pKa? Basic->MetStab No (hERG risk) HDonor Need Ring NH Donor? MetStab->HDonor Check H-Bonding Morpholinone Select: 6-(Aminomethyl)morpholin-3-one (Best Balance) HDonor->Morpholinone Ether O Acceptor needed Piperazinone Select: Piperazin-2-one HDonor->Piperazinone 2nd Nitrogen needed

Caption: Decision matrix for selecting between morpholine, morpholinone, and piperazinone scaffolds based on pKa and metabolic stability needs.

Synthetic Utility & Reactivity[1][2][3]

The primary utility of 6-(Aminomethyl)morpholin-3-one lies in its bifunctionality.

  • Exocyclic Amine (C6-CH₂-NH₂): A potent nucleophile for amide couplings, reductive aminations, or SNAr reactions.

  • Lactam Nitrogen (N4-H): A weak nucleophile. It generally requires deprotonation (NaH/DMF) to react, allowing for chemoselective derivatization of the exocyclic amine without protecting the ring nitrogen in many cases.

Experimental Protocol: Chemoselective Amide Coupling

Objective: Couple 6-(Aminomethyl)morpholin-3-one to a carboxylic acid (R-COOH) without affecting the lactam nitrogen.

Reagents:

  • Scaffold: 6-(Aminomethyl)morpholin-3-one (HCl salt)[1]

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation: Charge a reaction vial with R-COOH (1.0 mmol) and DMF (5 mL). Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at RT for 15 minutes to generate the activated ester.

    • Why: Pre-activation minimizes potential side reactions with the lactam, although the lactam is generally inert to HATU.

  • Addition: Add 6-(Aminomethyl)morpholin-3-one HCl (1.0 mmol) directly to the mixture.

  • Reaction: Stir at Room Temperature for 2–4 hours. Monitor by LC-MS.

    • Observation: The exocyclic amine reacts rapidly. The lactam NH remains untouched due to its low nucleophilicity and the absence of a strong base (like NaH) that would deprotonate it.

  • Workup: Dilute with EtOAc, wash with Sat. NaHCO₃ (x2) and Brine. Dry over Na₂SO₄.

  • Validation: 1H NMR should show a distinct amide NH signal (doublet/triplet) for the exocyclic amine and a broad singlet (~8.0 ppm) for the lactam NH.

Metabolic Stability & Safety (ADME)

Mechanism of Stabilization

Standard morpholines are susceptible to CYP450-mediated


-hydroxylation , leading to ring opening.
  • Morpholine: The carbons adjacent to the nitrogen are electron-rich and prone to oxidation.

  • Morpholin-3-one: The C3 position is already oxidized (carbonyl). The C5 position is deactivated by the electron-withdrawing nature of the adjacent amide nitrogen. This effectively "hardens" the scaffold against metabolic degradation.

Diagram 2: Metabolic Blockade

Metabolism cluster_0 Morpholine (Unstable) cluster_1 Morpholin-3-one (Stable) M_Node Morpholine Ring CYP CYP450 M_Node->CYP High Affinity Oxidation N-Dealkylation / Ring Open CYP->Oxidation M3_Node Morpholin-3-one CYP_Blocked CYP450 M3_Node->CYP_Blocked Low Affinity (EWG effect) Stable No Reaction CYP_Blocked->Stable

Caption: Comparative metabolic pathways showing the protective effect of the lactam carbonyl against oxidative degradation.

References

  • PubChem Compound Summary. (2025). 6-(Aminomethyl)morpholin-3-one.[1][2][3][4] National Center for Biotechnology Information. [Link]

  • Bargiotti, A., et al. (2019). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one. ACS Omega, 4, 9056–9064. [Link][5]

  • Wymann, M., et al. (2023). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry. [Link]

  • Williams, R. (2022).[6] pKa Data Compilation. Organic Chemistry Data. (Reference for heterocyclic pKa extrapolations). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.